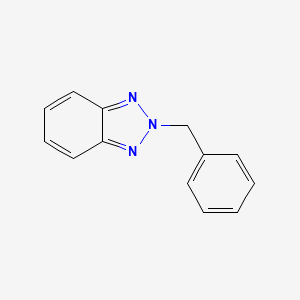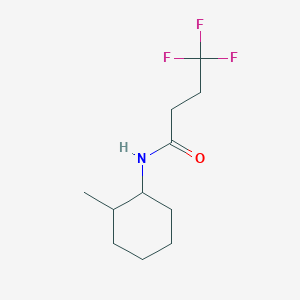
4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide is a chemical compound that has been widely used in scientific research. It is a member of the amide family and is commonly known as TFB. This compound has gained popularity due to its unique properties and has been used in various fields of research.
作用机制
The mechanism of action of TFB involves the inhibition of FAAH. This leads to an increase in anandamide levels, which activates the cannabinoid receptors CB1 and CB2. Activation of these receptors has been linked to various physiological processes, including pain relief, anti-inflammatory effects, and mood regulation.
生化和生理效应
The biochemical and physiological effects of TFB have been extensively studied. It has been found to have analgesic effects, anti-inflammatory effects, and anxiolytic effects. TFB has also been found to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using TFB in lab experiments is its specificity for FAAH inhibition. This allows for the selective modulation of the endocannabinoid system without affecting other pathways. However, TFB has limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the use of TFB in scientific research. One potential application is in the treatment of neurodegenerative diseases. TFB has been found to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Another potential application is in the treatment of pain and inflammation. TFB has been found to have analgesic and anti-inflammatory effects, and may be useful in the development of new pain medications. Additionally, further research is needed to fully understand the physiological effects of TFB and its potential therapeutic applications.
Conclusion:
In conclusion, 4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide is a unique compound that has been extensively studied in scientific research. Its ability to selectively inhibit FAAH and increase anandamide levels has led to its use in various fields of research. TFB has been found to have analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects, and may have potential therapeutic applications in the treatment of various diseases. Further research is needed to fully understand the potential of TFB and its future directions in scientific research.
合成方法
The synthesis of TFB can be achieved through several methods. One of the most commonly used methods is the reaction of 4,4,4-trifluoro-3-oxobutanoyl chloride with 2-methylcyclohexylamine. This reaction results in the formation of TFB as a white crystalline solid. The purity of the compound can be improved through recrystallization.
科学研究应用
TFB has been used in various scientific research applications. It has been found to be an effective inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to an increase in anandamide levels, which has been linked to various therapeutic effects.
属性
IUPAC Name |
4,4,4-trifluoro-N-(2-methylcyclohexyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3NO/c1-8-4-2-3-5-9(8)15-10(16)6-7-11(12,13)14/h8-9H,2-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVKACBBIXCOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-N-(2-methylcyclohexyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

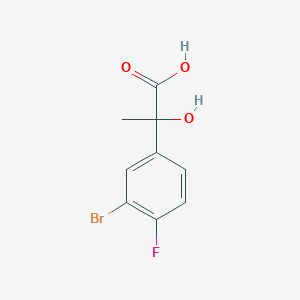
![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)
![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2671833.png)
![4-[(3-Hydroxy-1-azetidinyl)methyl]phenylboronic Acid Hydrochloride](/img/structure/B2671835.png)
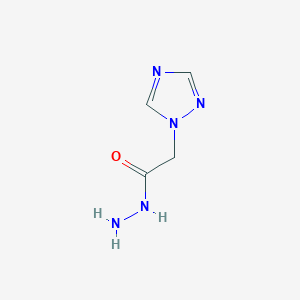
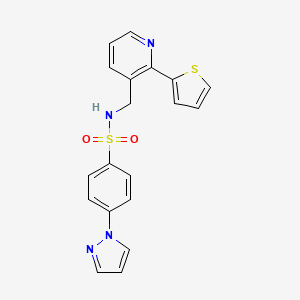
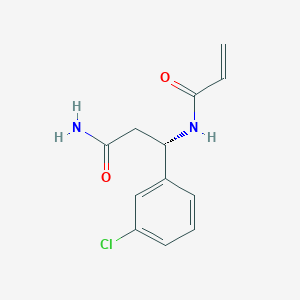
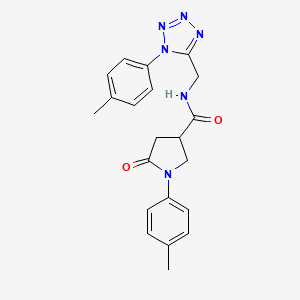
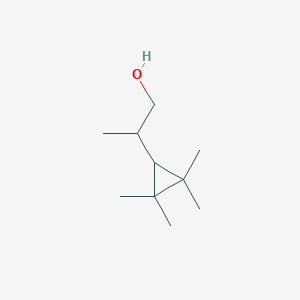
![1-[4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2671846.png)
![7-(2-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
